molecular formula C9H12O3 B8242579 1-(cyclopenta-2,4-dien-1-ylidene)ethyl acetate

1-(cyclopenta-2,4-dien-1-ylidene)ethyl acetate

Cat. No.: B8242579
M. Wt: 168.19 g/mol
InChI Key: ONFWNERDYJYQAW-UHFFFAOYSA-N
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Description

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate is an organic compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a cyclopentadiene ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate can be synthesized through several methods. One common route involves the reaction of cyclopentadiene with acetyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for its potential to act as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(cyclopenta-2,4-dien-1-ylidene)ethyl acetate involves its interaction with various molecular targets. The cyclopentadiene ring can participate in pericyclic reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

    1-(Cyclopenta-2,4-dien-1-ylidene)ethanol: Similar structure but with a hydroxyl group instead of an acetate group.

    1-(Cyclopenta-2,4-dien-1-ylidene)ethylamine: Contains an amine group instead of an acetate group.

    1-(Cyclopenta-2,4-dien-1-ylidene)ethyl thiol: Features a thiol group in place of the acetate group.

Uniqueness: 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate is unique due to its combination of a cyclopentadiene ring and an acetate group, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

acetic acid;1-cyclopenta-2,4-dien-1-ylideneethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O.C2H4O2/c1-6(8)7-4-2-3-5-7;1-2(3)4/h2-5,8H,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFWNERDYJYQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC=C1)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90823381
Record name Acetic acid--1-(cyclopenta-2,4-dien-1-ylidene)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-12-2
Record name Acetic acid--1-(cyclopenta-2,4-dien-1-ylidene)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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